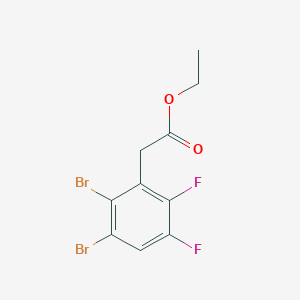

Ethyl 2,3-dibromo-5,6-difluorophenylacetate

CAS No.: 1806305-99-6

Cat. No.: VC2753951

Molecular Formula: C10H8Br2F2O2

Molecular Weight: 357.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806305-99-6 |

|---|---|

| Molecular Formula | C10H8Br2F2O2 |

| Molecular Weight | 357.97 g/mol |

| IUPAC Name | ethyl 2-(2,3-dibromo-5,6-difluorophenyl)acetate |

| Standard InChI | InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-9(12)6(11)4-7(13)10(5)14/h4H,2-3H2,1H3 |

| Standard InChI Key | GTGXZGVUMFKLDB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(C(=CC(=C1Br)Br)F)F |

| Canonical SMILES | CCOC(=O)CC1=C(C(=CC(=C1Br)Br)F)F |

Introduction

Ethyl 2,3-dibromo-5,6-difluorophenylacetate is a synthetic organic compound with the CAS number 1804414-46-7. It is characterized by its complex structure, which includes bromine and fluorine atoms attached to a phenyl ring, along with an ethyl ester group. This compound is of interest in various fields, including chemistry, biology, and materials science, due to its unique chemical properties and potential applications.

Synthesis Methods

The synthesis of Ethyl 2,3-dibromo-5,6-difluorophenylacetate typically involves the bromination and fluorination of a suitable phenylacetate precursor. The process may utilize brominating agents like bromine or N-bromosuccinimide (NBS) for bromination, and fluorinating agents for the introduction of fluorine atoms. The reaction conditions often require the use of catalysts or specific solvents to optimize yields.

Applications and Research Findings

Ethyl 2,3-dibromo-5,6-difluorophenylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its potential biological activities, including antimicrobial and anticancer properties, are under investigation. The compound's unique structure allows it to interact with specific molecular targets, which could lead to various biological effects.

Biological Activity

| Biological Activity | Description |

|---|---|

| Antimicrobial | Preliminary studies suggest potential antimicrobial properties against various pathogens. |

| Anticancer | Research is ongoing to explore its potential as a pharmaceutical agent targeting cancer cells. |

Chemical Reactions and Conditions

Ethyl 2,3-dibromo-5,6-difluorophenylacetate participates in several types of chemical reactions, including substitution and oxidation reactions. Common reagents used include sodium azide for substitution and potassium permanganate for oxidation processes. These reactions are typically conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions.

Reaction Conditions

| Reaction Type | Reagents | Solvents |

|---|---|---|

| Substitution | Sodium Azide | DMF, DMSO |

| Oxidation | Potassium Permanganate | DMF, DMSO |

Industrial and Scientific Applications

The compound is used in the development of new materials and as a reagent in various industrial processes. Its unique chemical properties make it a valuable intermediate in organic synthesis.

Industrial Use

| Application | Description |

|---|---|

| Materials Development | Used in the synthesis of advanced materials with specific properties. |

| Industrial Processes | Acts as a reagent in chemical reactions for the production of other compounds. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume